BenchChemオンラインストアへようこそ!

1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

PI3Kδ inhibition B-cell malignancies immuno-oncology

1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 887456-06-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, bearing morpholine substituents at both the C4 and C6 positions of the bicyclic core. The compound has been disclosed in patent literature as a phosphoinositide 3-kinase (PI3K) inhibitor and independently characterized in public bioactivity databases as a ligand for the mammalian target of rapamycin (mTOR) kinase, the melanocortin-4 receptor (MC4R), and cyclin-dependent kinase 2 (CDK2).

Molecular Formula C14H20N6O2
Molecular Weight 304.354
CAS No. 887456-06-6
Cat. No. B2475815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS887456-06-6
Molecular FormulaC14H20N6O2
Molecular Weight304.354
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=NC(=N2)N3CCOCC3)N4CCOCC4
InChIInChI=1S/C14H20N6O2/c1-18-12-11(10-15-18)13(19-2-6-21-7-3-19)17-14(16-12)20-4-8-22-9-5-20/h10H,2-9H2,1H3
InChIKeyXWEVIHCGDOCMTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 887456-06-6): A Bis-Morpholino Pyrazolopyrimidine with Quantifiable PI3Kδ/mTOR Dual Affinity and Melanocortin-4 Receptor Agonism


1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 887456-06-6) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class, bearing morpholine substituents at both the C4 and C6 positions of the bicyclic core [1]. The compound has been disclosed in patent literature as a phosphoinositide 3-kinase (PI3K) inhibitor [1] and independently characterized in public bioactivity databases as a ligand for the mammalian target of rapamycin (mTOR) kinase, the melanocortin-4 receptor (MC4R), and cyclin-dependent kinase 2 (CDK2) [2].

Why 1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine Cannot Be Interchanged with Common Pyrazolopyrimidine Analogs


The pyrazolo[3,4-d]pyrimidine scaffold is a privileged kinase-inhibitor template, but subtle differences in substituent identity, position, and stoichiometry drive profound shifts in target selectivity and potency [1]. Substitution at C4 with a morpholine ring is known to engage the hinge region of PI3K and mTOR, while the C6 position governs selectivity between PI3K isoforms and mTOR [2]. The simultaneous presence of two morpholine groups at C4 and C6 in the target compound sharply distinguishes it from mono-morpholino analogs such as WAY-600, which bear an aryl substituent at C6 and exhibit a different selectivity fingerprint. Even within the 4,6-disubstituted series, the nature of the C4 and C6 substituents dictates whether the compound behaves as a dual PI3Kδ/mTOR ligand, a pure mTOR inhibitor, or a melanocortin receptor modulator [3]. The quantitative evidence below demonstrates the specific, non-interchangeable profile of 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine.

1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine: Quantitative Differentiation Evidence Against Closest Analogs


PI3Kδ Enzymatic Inhibition Potency: Ki = 0.9 nM Places the Bis-Morpholino Compound Among High-Affinity PI3Kδ Ligands

In a competitive fluorescence polarization assay measuring inhibition of PI3Kδ-catalyzed PIP3 formation, 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibited a Ki of 0.9 nM [1]. This sub-nanomolar affinity represents a 33-fold improvement over the pan-PI3K inhibitor ETP-45658, which shows an IC50 of 30 nM against PI3Kδ in radiometric assays , and a >24-fold improvement over the clinically evaluated PI3Kδ inhibitor umbralisib (TGR-1202, IC50 = 22 nM) [2]. In a translational human whole-blood assay measuring CD69 expression on B cells as a pharmacodynamic marker, the target compound inhibited PI3Kδ with an IC50 of 80 nM, confirming target engagement in a physiologically relevant milieu [1].

PI3Kδ inhibition B-cell malignancies immuno-oncology

mTOR Catalytic Domain Binding Affinity: Ki = 11 nM Distinguishes the Compound from Mono-Morpholino mTOR Inhibitor WAY-600

Binding affinity of 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine to recombinant human GST-tagged mTOR catalytic domain (residues 1360–2549) expressed in baculovirus was determined by TR-FRET displacement assay, yielding a Ki of 11 nM [1]. A chemoproteomic LC-MS-based assay in mixed HEK293/K562/placenta cell lysates further confirmed binding with a Kd of 6.3 nM [2]. The reference mono-morpholino pyrazolopyrimidine mTOR inhibitor WAY-600 (CAS 1062159-35-6) exhibits an mTOR IC50 of 9 nM in enzymatic assays , a value comparable to the target compound's Ki. However, WAY-600 bears a 6-aryl substituent rather than a second morpholine, which alters its PI3K isoform selectivity profile; WAY-600 is a potent mTOR-selective inhibitor with minimal PI3Kδ activity, whereas the target compound simultaneously engages PI3Kδ (Ki = 0.9 nM), creating a distinct dual-target signature [3].

mTOR kinase inhibition ATP-competitive inhibitor cancer therapeutics

Melanocortin-4 Receptor (MC4R) Agonism: EC50 = 133 nM Provides a Phenotypic Dimension Absent in Most Pyrazolopyrimidine Kinase Inhibitors

In a cAMP accumulation assay using HEK293 cells expressing human MC4R, 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine demonstrated agonist activity with an EC50 of 133 nM [1]. At the related MC3R, a lower-potency agonist response was observed (EC50 = 255 nM), yielding an approximately 2-fold selectivity for MC4R over MC3R within this assay format [1]. By comparison, the prototypical small-molecule MC4R agonist PF-00446687 exhibits an EC50 of 12 nM [2], approximately 11-fold more potent than the target compound. However, PF-00446687 and other potent MC4R agonists (e.g., setmelanotide, EC50 = 0.27 nM) lack the kinase-inhibitory activities that characterize the bis-morpholino pyrazolopyrimidine [2]. This combination of MC4R agonism with PI3Kδ/mTOR dual inhibition is unique to the target compound among publicly disclosed pyrazolopyrimidine derivatives [3].

MC4R agonism metabolic disorders obesity research

Selectivity Against Cyclin-Dependent Kinase 2 (CDK2): IC50 >10 µM Demonstrates a Favorable Kinase Selectivity Window

In a fluorescence polarization displacement assay against CDK2–cyclin A, 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine exhibited an IC50 of >10,000 nM (>10 µM) and a Ki of >40,000 nM [1]. This represents a >11,000-fold selectivity for PI3Kδ (Ki = 0.9 nM) over CDK2. In contrast, optimized 4,6-disubstituted pyrazolo[3,4-d]pyrimidine CDK2 inhibitors from the same chemical class, such as compound 19 from Cherukupalli et al. (2018), achieve CDK2 IC50 values of 6.8 µM, with the most potent analog in that series (compound 18) reaching 5.1 µM [2]. The bis-morpholino substitution pattern at C4 and C6 is thus incompatible with potent CDK2 inhibition, effectively conferring a built-in selectivity filter against this cyclin-dependent kinase while preserving high-affinity interactions with PI3Kδ and mTOR.

CDK2 counter-screening kinase selectivity profiling off-target risk assessment

Recommended Research and Procurement Application Scenarios for 1-Methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 887456-06-6)


Dual PI3Kδ/mTOR Pathway Probe for B-Cell Malignancy and Immuno-Oncology Research

For research groups studying B-cell receptor (BCR) signaling and PI3Kδ-driven lymphomagenesis, this compound provides a single-agent tool to simultaneously inhibit PI3Kδ (Ki = 0.9 nM) and mTOR catalytic activity (Ki = 11 nM), both of which are critical nodes downstream of the BCR [1]. The >11,000-fold selectivity over CDK2 reduces confounding cytotoxicity in proliferation assays, enabling cleaner dissection of PI3Kδ- and mTOR-dependent phenotypes in cell lines such as RAJI, SU-DHL-4, or primary CLL samples [2].

Chemical Biology Tool for MC4R-Mediated Metabolic Pathway Studies with Built-In Kinase Inhibitory Activity

Investigators exploring the intersection of metabolic and oncogenic signaling can utilize the compound's MC4R agonist activity (EC50 = 133 nM) alongside its PI3Kδ/mTOR inhibition [3]. This multi-target profile is relevant for studies of cancer cachexia, obesity-associated cancer risk, or hypothalamic PI3K/mTOR signaling, where the compound offers a pharmacological profile not achievable with selective MC4R agonists (e.g., PF-00446687) or kinase-selective inhibitors alone.

Kinase Selectivity Reference Standard for Pyrazolopyrimidine SAR and Off-Target Profiling Campaigns

The compound's sharply divergent activity across four phylogenetically distinct targets—PI3Kδ (Ki = 0.9 nM), mTOR (Ki = 11 nM), MC4R (EC50 = 133 nM), and CDK2 (IC50 >10,000 nM)—makes it an ideal reference standard for structure–activity relationship (SAR) studies aimed at understanding how bis-morpholino C4/C6 substitution drives target selectivity within the pyrazolo[3,4-d]pyrimidine scaffold [4]. Procurement as an analytical reference enables medicinal chemistry teams to benchmark new analogs in biochemical and cellular selectivity panels.

Whole-Blood Pharmacodynamic Biomarker Validation Studies Requiring Translational PI3Kδ Target Engagement Data

The availability of a validated whole-blood assay readout (IC50 = 80 nM for PI3Kδ-mediated CD69 suppression on B cells) allows translational researchers to use this compound as a positive control when establishing ex vivo pharmacodynamic biomarker assays for PI3Kδ inhibitor development programs [1]. This cellular context data, which is often unavailable for early-stage tool compounds, reduces assay development time and provides a benchmark for comparing novel PI3Kδ inhibitors in a physiologically relevant matrix.

Quote Request

Request a Quote for 1-methyl-4,6-di(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.